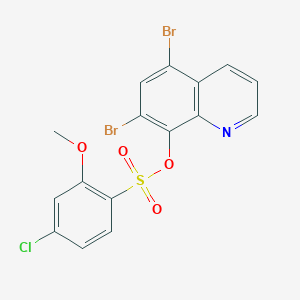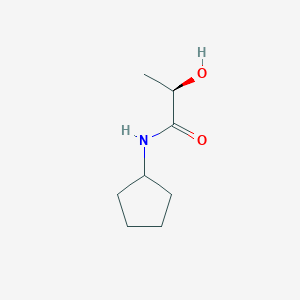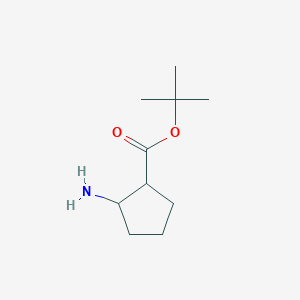
1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl)urea, also known as BAY 43-9006, is a small molecule drug that has been extensively studied for its potential anticancer properties. It was initially developed as a kinase inhibitor and has been shown to inhibit the activity of several protein kinases involved in the regulation of cell growth and survival.
Applications De Recherche Scientifique
Enzyme Inhibition and Potential Anticancer Activity
Research into compounds structurally related to 1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl)urea has highlighted their potential in enzyme inhibition and anticancer activities. Flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, designed to test compounds with greater conformational flexibility, have shown promising antiacetylcholinesterase activity, suggesting a potential for therapeutic applications in conditions such as Alzheimer's disease (Vidaluc et al., 1995). Furthermore, 1-Aryl-3-(2-chloroethyl) ureas, derived from 4-phenylbutyric acid and alkylanilines, have been synthesized and evaluated for their cytotoxicity on human adenocarcinoma cells in vitro, indicating their potential as anticancer agents (Gaudreault et al., 1988).
Molecular Devices and Complexation Studies
Studies have also explored the complexation of stilbene derivatives with urea-linked cyclodextrin, showcasing the self-assembly of molecular devices. This research has opened pathways for the development of new materials and technologies based on the unique properties of these complexes (Lock et al., 2004).
Inhibitory Potency and Pharmaceutical Applications
The examination of beta-lactam inhibitors of human leukocyte elastase has contributed to our understanding of the structure-activity relationships in drug development, highlighting the role of alkyl substitution on benzylic urea moieties for enhanced inhibitory potency (Finke et al., 1995). Catalytic oxidative carbonylation of amino moieties to ureas and other compounds further demonstrates the synthetic versatility and potential application in creating high-value molecules for various industrial and pharmaceutical applications (Mancuso et al., 2015).
Antifilarial Agents and Chemical Synthesis
Research into the synthesis of 1-(5-benzoylbenzimidazol-2-yl)-3-substituted ureas has revealed several compounds with demonstrated antifilarial activity, offering insights into new therapeutic agents against parasitic infections (Ram et al., 1984). The study of N-(pyridin-2-yl),N'-substituted ureas and their association with 2-amino-1,8-naphthyridines and benzoates provides valuable information on the substituent effect on complexation, crucial for the design of more efficient chemical reactions and drug molecules (Ośmiałowski et al., 2013).
Propriétés
IUPAC Name |
1-[4-[benzyl(methyl)amino]but-2-ynyl]-3-(3,4,5-trimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4/c1-25(16-17-10-6-5-7-11-17)13-9-8-12-23-22(26)24-18-14-19(27-2)21(29-4)20(15-18)28-3/h5-7,10-11,14-15H,12-13,16H2,1-4H3,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTYFEEGLWXAUDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#CCNC(=O)NC1=CC(=C(C(=C1)OC)OC)OC)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

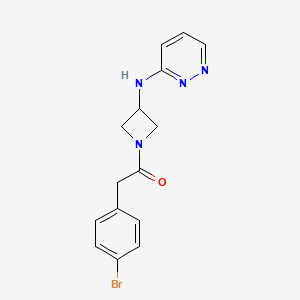
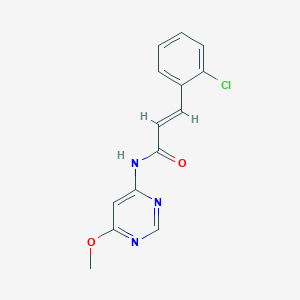
![7-[3-(1,3-benzoxazol-2-ylsulfanyl)propyl]-3-methyl-8-(morpholin-4-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2725183.png)
![Methyl 2-(2-((4-fluorophenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2725184.png)

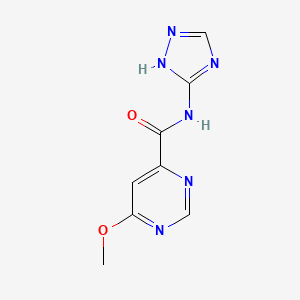
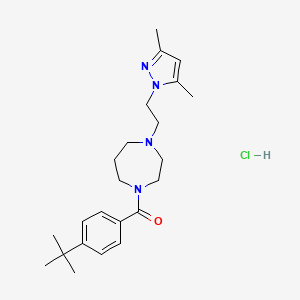
![ethyl 2-amino-4H,5H,6H-thieno[2,3-b]thiopyran-3-carboxylate](/img/structure/B2725188.png)
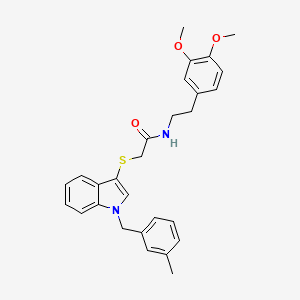
![(2S)-3-{[(tert-butoxy)carbonyl]amino}-2-(4-methoxyphenyl)propanoic acid](/img/structure/B2725192.png)
